molecular formula C16H27NO8 B011507 1-Adamantanamine citrate, monohydrate CAS No. 102395-13-1

1-Adamantanamine citrate, monohydrate

Cat. No.: B011507
CAS No.: 102395-13-1
M. Wt: 361.39 g/mol
InChI Key: JOHUDFNPAHHBSG-UHFFFAOYSA-N
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Description

1-Adamantanamine citrate, monohydrate is a chemical compound with the molecular formula C16H25NO7. It is a derivative of adamantane, a hydrocarbon with a unique cage-like structure. This compound is known for its applications in medicinal chemistry, particularly as an antiviral and antiparkinsonian agent .

Preparation Methods

The synthesis of 1-adamantanamine citrate, monohydrate involves several steps:

    Adamantanone Synthesis: Adamantanone is synthesized from adamantane through oxidation reactions.

    Amine Formation: Adamantanone is then converted to 1-adamantanamine through reductive amination.

    Citrate Formation: 1-Adamantanamine is reacted with citric acid to form the citrate salt.

Industrial production methods often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions is crucial to ensure the efficiency of the process .

Chemical Reactions Analysis

1-Adamantanamine citrate, monohydrate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and halides. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Adamantanamine citrate, monohydrate has several scientific research applications:

Properties

IUPAC Name

adamantan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N.C6H8O7.H2O/c11-10-4-7-1-8(5-10)3-9(2-7)6-10;7-3(8)1-6(13,5(11)12)2-4(9)10;/h7-9H,1-6,11H2;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOHUDFNPAHHBSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20144990
Record name 1-Adamantanamine citrate, monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20144990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102395-13-1
Record name 1-Adamantanamine citrate, monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102395131
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Adamantanamine citrate, monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20144990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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